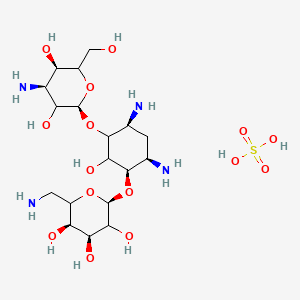

Bekanamycin sulfate

Description

BenchChem offers high-quality Bekanamycin sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bekanamycin sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H38N4O15S |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-diamino-3-[(2R,4S,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6?,7?,8-,9-,10-,11?,12-,13?,14?,15?,16+,17-,18-;/m0./s1 |

InChI Key |

OOYGSFOGFJDDHP-GKBZEYJFSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C(C([C@H]1N)O[C@H]2C([C@H]([C@H](C(O2)CO)O)N)O)O)O[C@H]3C([C@H]([C@H](C(O3)CN)O)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bekanamycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome and disrupting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning bekanamycin's action, from its binding to the 30S ribosomal subunit to the consequent inhibition of translation and induction of bacterial cell death. Furthermore, this document outlines the primary mechanisms of bacterial resistance, details key experimental protocols for studying its activity, and presents quantitative data on its efficacy. Visual diagrams generated using Graphviz are included to illustrate critical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Bekanamycin sulfate is a member of the aminoglycoside family of antibiotics and functions by irreversibly binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] This interaction is the cornerstone of its bactericidal effect. The primary target of bekanamycin is the 30S ribosomal subunit .[2][3] Its binding leads to a multifaceted disruption of the translation process.

The mechanism can be broken down into three key events:

-

Interference with the Initiation Complex: Bekanamycin binding to the 30S subunit interferes with the proper formation of the initiation complex, which is the crucial first step in protein synthesis where the ribosome, mRNA, and initiator tRNA assemble.[3][4]

-

Induction of mRNA Misreading: The binding of bekanamycin to the A-site of the 16S rRNA within the 30S subunit induces a conformational change.[1][5] This change leads to the misreading of the mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6] The accumulation of these non-functional or toxic proteins disrupts essential cellular processes.[1]

-

Obstruction of Translocation: Bekanamycin also physically obstructs the movement of the ribosome along the mRNA strand, a process known as translocation.[2][3] This blockage halts the elongation of the polypeptide chain, further contributing to the shutdown of protein synthesis.[2]

The cumulative effect of these actions is a catastrophic failure of protein production, leading to bacterial cell death. This makes bekanamycin a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth.[2]

Signaling Pathway of Bekanamycin Action

The following diagram illustrates the molecular interactions of bekanamycin with the bacterial ribosome and the subsequent downstream effects.

Quantitative Data on Bekanamycin Efficacy

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The half-maximal inhibitory concentration (IC50) in biochemical assays, such as in vitro translation, also provides a measure of inhibitory activity.

| Compound | Bacterial Strain | MIC (mg/L) | Assay Type | Reference |

| Bekanamycin (Kanamycin B) | Escherichia coli | 4.5 | Broth Microdilution | [7] |

| Bekanamycin (Kanamycin B) | Staphylococcus aureus | 3.5 | Broth Microdilution | [7] |

| Kanamycin A | Staphylococcus aureus ATCC 29213 | 2 | Not Specified | [5] |

| Kanamycin A | Escherichia coli ATCC 25922 | 2 | Not Specified | [5] |

| Kanamycin A | Pseudomonas aeruginosa ATCC 27853 | >64 | Not Specified | [5] |

| Kanamycin A | Mycobacterium smegmatis ATCC 607 | 0.125-0.25 | Not Specified | [5] |

| Arbekacin* | E. coli cell-free system | 0.073 (125 nM) | In Vitro GFP Synthesis | [4] |

*Arbekacin is a semisynthetic derivative of bekanamycin. Data is presented as IC50.

Bacterial Resistance to Bekanamycin

The emergence of antibiotic resistance is a significant challenge. Bacteria can develop resistance to bekanamycin through several mechanisms:

-

Enzymatic Modification: This is a common mechanism where bacteria acquire genes encoding for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate bekanamycin by adding chemical groups (e.g., acetyl, phosphate), preventing it from binding to the ribosome.[3]

-

Ribosomal Alteration: Mutations in the genes for 16S rRNA or ribosomal proteins can alter the structure of bekanamycin's binding site on the 30S subunit.[3] This reduces the binding affinity of the drug, rendering it less effective.[3]

-

Efflux Pumps: Some bacteria possess or acquire membrane proteins that act as efflux pumps, actively transporting bekanamycin out of the cell.[3] This prevents the antibiotic from reaching a high enough intracellular concentration to be effective.[3]

-

Reduced Permeability: Changes in the bacterial outer membrane, such as mutations affecting porin channels, can decrease the uptake of bekanamycin into the cell.[3]

Logical Relationships in Bekanamycin Resistance

The following diagram illustrates the key pathways through which bacteria can develop resistance to bekanamycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for determining the in vitro susceptibility of bacteria to an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of bekanamycin sulfate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[8]

-

Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium for 18-24 hours. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Inoculation: Further dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[8]

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

-

Interpretation: The MIC is the lowest concentration of bekanamycin sulfate at which there is no visible bacterial growth (turbidity).[8]

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the translation process in a cell-free system.

Methodology:

-

System Components: Utilize a bacterial cell-free translation system (e.g., E. coli S30 extract), a plasmid DNA encoding a reporter gene (e.g., luciferase or Green Fluorescent Protein), an amino acid mixture, and ATP/GTP as an energy source.[2][4]

-

Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's instructions. Dispense the mix into the wells of a microplate.

-

Compound Addition: Add varying concentrations of bekanamycin sulfate to the test wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.[2][4]

-

Signal Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase) and measure the output signal (luminescence or fluorescence) using a plate reader.[2]

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis relative to the negative control. Determine the IC50 value, which is the concentration of bekanamycin sulfate that inhibits protein synthesis by 50%.

Experimental Workflow for MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of bekanamycin sulfate.

Conclusion

Bekanamycin sulfate remains a potent bactericidal agent due to its effective targeting of the bacterial 30S ribosomal subunit, leading to a comprehensive shutdown of protein synthesis. A thorough understanding of its mechanism of action, coupled with knowledge of resistance pathways, is crucial for its appropriate clinical use and for the development of next-generation aminoglycosides. The experimental protocols outlined in this guide provide a framework for the continued investigation of bekanamycin and other ribosome-targeting antibiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Bekanamycin Sulfate: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent bactericidal agent effective against a range of clinically significant bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of bekanamycin sulfate, detailing its mechanism of action, summarizing its in vitro activity through minimum inhibitory concentration (MIC) data, and outlining the standardized experimental protocols for its evaluation. Visual diagrams of the drug's mechanism and experimental workflows are included to facilitate a comprehensive understanding for research and development applications.

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This interaction disrupts protein synthesis through several key mechanisms:

-

Inhibition of Initiation Complex Formation: Bekanamycin interferes with the assembly of the initiation complex, a critical first step in the translation of mRNA.

-

mRNA Misreading: The binding of bekanamycin to the 30S subunit induces conformational changes that lead to the misreading of mRNA codons by the ribosomal A-site. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or toxic proteins.

-

Obstruction of Translocation: The antibiotic also physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of bekanamycin sulfate is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following table compiles reported MIC values for bekanamycin (or its closely related component, kanamycin B) against a selection of Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the bacterial strain and the specific testing methodology employed.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Positive | 0.78 - 3.5 | Includes methicillin-susceptible (MSSA) and some methicillin-resistant (MRSA) strains.[1][2] |

| Enterococcus faecalis | Positive | ~128 | High-level intrinsic resistance is common in Enterococci. |

| Escherichia coli | Negative | 2 - 16 | Activity can vary significantly between different strains.[3] |

| Escherichia coli O157 | Negative | ≤ 6.25 | [4] |

| Klebsiella pneumoniae | Negative | - | Data not readily available for bekanamycin; however, it is generally considered active against Klebsiella species. |

| Pseudomonas aeruginosa | Negative | Generally higher | Bekanamycin is less potent against P. aeruginosa compared to other aminoglycosides.[5] Sub-inhibitory concentrations have been studied at 30 µg/mL.[6] |

Experimental Protocols for Susceptibility Testing

The determination of bekanamycin sulfate's MIC values is crucial for assessing its antibacterial efficacy. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of results. The broth microdilution method is a commonly employed technique.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of bekanamycin sulfate in a liquid growth medium.

Methodology:

-

Preparation of Bekanamycin Sulfate Stock Solution: A stock solution of bekanamycin sulfate is prepared in a suitable solvent, typically sterile deionized water, to a known concentration.

-

Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is cultured on an appropriate agar medium. A suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions, typically at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of bekanamycin sulfate at which there is no visible growth (turbidity) in the well.

Conclusion

Bekanamycin sulfate remains a significant aminoglycoside antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-negative bacteria. The quantitative data presented, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. A thorough understanding of its antibacterial profile is essential for its effective application in both research settings and the development of new therapeutic strategies.

References

- 1. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bekanamycin Sulfate vs. Kanamycin B: A Technical Guide

For researchers, scientists, and drug development professionals, a precise understanding of active pharmaceutical ingredients and their salt forms is paramount. This guide provides an in-depth technical comparison of bekanamycin sulfate and kanamycin B, clarifying their relationship, structural differences, and the practical implications for research and development.

Core Identity and Structural Relationship

At its core, bekanamycin is kanamycin B . The names are often used interchangeably to refer to the same active aminoglycoside antibiotic.[1][2][3] Bekanamycin is a minor component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus, with kanamycin A being the major component.[3][4]

The key distinction lies in the formulation: bekanamycin sulfate is the sulfate salt of kanamycin B .[4][5] This means that bekanamycin sulfate consists of the active kanamycin B molecule ionically bonded to a sulfate counter-ion. This conversion to a salt form is a common practice in pharmaceutical development to improve the physicochemical properties of a drug, such as solubility and stability.

| Feature | Kanamycin B (Bekanamycin) | Bekanamycin Sulfate |

| Synonyms | Bekanamycin, Nebramycin V, 2'-Amino-2'-deoxykanamycin | Kanamycin B sulfate, Kanendomycin |

| CAS Number | 4696-76-8[1][2][6] | 29701-07-3[5] |

| Molecular Formula | C18H37N5O10[1][2] | C18H39N5O14S (or C18H37N5O10 · H2SO4)[4][5] |

| Molecular Weight | 483.51 g/mol [1][2] | 581.59 g/mol [4] |

| Chemical Nature | Free base | Sulfate salt |

The structural relationship can be visualized as the protonation of the amine groups on the kanamycin B molecule by sulfuric acid to form the salt.

Physicochemical Properties: The Primary Point of Differentiation

The conversion of the kanamycin B base to its sulfate salt form primarily alters its physical and chemical properties. This is the most significant difference for laboratory and pharmaceutical applications.

| Property | Kanamycin B (Bekanamycin) | Bekanamycin Sulfate | Significance for Researchers |

| Solubility | Slightly soluble in water.[4] | Soluble in water (e.g., 50 mg/mL). | The enhanced water solubility of the sulfate salt makes it much easier to prepare aqueous stock solutions for experiments like cell culture or in vitro assays. |

| Stability | Generally stable, but may be less stable in solution. | More stable, particularly in aqueous solutions; hygroscopic.[4] | The sulfate salt offers a longer shelf-life for prepared solutions and is generally more robust for formulation purposes. |

| pH of Solution | Alkaline | Acidic to neutral | The pH of the resulting solution can be a critical factor in experimental design, potentially affecting cell viability or the activity of other components in a mixture. |

Mechanism of Action and Biological Activity

From a biological standpoint, the active moiety for both bekanamycin sulfate and kanamycin B is the kanamycin B molecule itself. Therefore, their mechanism of action and spectrum of antimicrobial activity are identical. The sulfate counter-ion is biologically inactive in this context.

Kanamycin B, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome. The process involves:

-

Binding to the 30S Ribosomal Subunit : Kanamycin B irreversibly binds to the 16S rRNA and S12 protein within the 30S ribosomal subunit.[1]

-

Inhibition of Protein Synthesis : This binding interferes with the formation of the translation initiation complex and causes misreading of the mRNA.[1]

-

Bactericidal Effect : The resulting aberrant protein production and disruption of normal cellular processes lead to bacterial cell death.

The antimicrobial spectrum includes a range of Gram-positive and Gram-negative bacteria.[3][6]

Signaling Pathway Diagram

References

- 1. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. bekanamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Bekanamycin Sulfate | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Bekanamycin Sulfate: An In-depth Technical Guide on its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bekanamycin sulfate, an aminoglycoside antibiotic, demonstrates notable efficacy against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its mechanism of action, spectrum of activity, and the methodologies used to quantify its potency. By binding to the 30S ribosomal subunit, bekanamycin disrupts bacterial protein synthesis, leading to cell death. This document details the downstream effects of this primary mechanism, including the induction of the envelope stress response. Standardized protocols for determining Minimum Inhibitory Concentration (MIC) are provided, alongside a summary of reported MIC values for key Gram-positive pathogens. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development.

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the irreversible binding of bekanamycin to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2] This interaction disrupts the normal translation process in several ways:

-

Inhibition of Initiation Complex Formation: Bekanamycin can interfere with the assembly of the ribosomal subunits and the binding of initiator transfer RNA (tRNA), thus preventing the initiation of protein synthesis.

-

mRNA Misreading: The binding of bekanamycin to the A-site of the ribosome induces conformational changes that lead to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]

-

Inhibition of Translocation: Bekanamycin can also physically block the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein elongation.

The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.

Downstream Signaling Effects: The Envelope Stress Response

The production of mistranslated and misfolded proteins, particularly membrane proteins, triggers a downstream cascade of cellular stress responses. In Gram-positive bacteria, this can activate two-component signal transduction systems that sense and respond to envelope stress. While the specific pathways activated by bekanamycin are a subject of ongoing research, a general model based on the effects of aminoglycosides suggests the following sequence of events:

-

Protein Mistranslation: Bekanamycin-induced mRNA misreading leads to the synthesis of aberrant membrane proteins.

-

Membrane Protein Misfolding: These malformed proteins are incorrectly inserted into the bacterial cell membrane, causing disruptions in membrane integrity and function.

-

Activation of Sensor Kinase: A sensor histidine kinase, analogous to the CpxA in Gram-negative bacteria, detects the accumulation of misfolded proteins in the cell envelope.

-

Phosphorylation Cascade: Upon sensing this stress, the sensor kinase autophosphorylates and then transfers the phosphate group to its cognate response regulator.

-

Transcriptional Regulation: The phosphorylated response regulator then acts as a transcription factor, upregulating the expression of genes involved in mitigating envelope stress. This includes chaperones that assist in protein folding and proteases that degrade misfolded proteins.

This signaling cascade represents a cellular defense mechanism against the damage induced by bekanamycin.

Aminoglycoside-Induced Envelope Stress Signaling Pathway.

Spectrum of Activity Against Gram-Positive Bacteria

Bekanamycin sulfate exhibits activity against a variety of Gram-positive bacteria, although its primary clinical use has been against Gram-negative organisms. Its efficacy against specific Gram-positive species can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Quantitative Data: MIC Values

The following table summarizes the reported MIC values for bekanamycin (or the closely related kanamycin) against several key Gram-positive bacteria. It is important to note that MIC values can vary between different strains of the same species.

| Gram-Positive Bacterium | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Kanamycin | 0.78 - >100 | 0.78 | - |

| Staphylococcus epidermidis | Kanamycin | 0.2 - 400 | - | - |

| Streptococcus pyogenes | Aminoglycosides | 4 - 64 (Intrinsic low-level resistance) | - | - |

| Enterococcus faecalis | Kanamycin | >1000 (Generally considered resistant) | - | - |

| Bacillus subtilis | Kanamycin | 1.2 (for resistant mutants) | - | - |

Note: Data for bekanamycin sulfate is limited; values for kanamycin are provided as a close structural and functional analogue. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

The determination of MIC is a critical in vitro method for assessing the susceptibility of bacteria to an antimicrobial agent. The two standard methods are broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves a serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

4.1.1 Materials

-

Bekanamycin sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture of the test organism

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

4.1.2 Procedure

-

Preparation of Bekanamycin Sulfate Stock Solution: Prepare a stock solution of bekanamycin sulfate in sterile water at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution through a 0.22 µm filter.

-

Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the bekanamycin sulfate stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of bekanamycin sulfate in which there is no visible growth (turbidity) as observed by the naked eye.

Broth Microdilution MIC Determination Workflow.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium.

4.2.1 Materials

-

Bekanamycin sulfate powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture of the test organism

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

-

Multipoint inoculator (optional)

4.2.2 Procedure

-

Preparation of Bekanamycin Sulfate Stock Solution: Prepare a stock solution as described in the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of dilutions of the bekanamycin sulfate stock solution. Add a defined volume of each dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

Preparation of Inoculum: Prepare and standardize the bacterial inoculum as described in the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of bekanamycin sulfate that completely inhibits the growth of the organism at the site of inoculation.

Agar Dilution MIC Determination Workflow.

Resistance Mechanisms

Bacterial resistance to aminoglycosides, including bekanamycin, can occur through several mechanisms:

-

Enzymatic Modification: The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.

-

Alteration of the Ribosomal Target: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of bekanamycin to its target, thereby conferring resistance.

-

Reduced Permeability and Efflux: Changes in the bacterial cell envelope, such as alterations in porin channels or the upregulation of efflux pumps, can limit the intracellular accumulation of the antibiotic.

Conclusion

Bekanamycin sulfate is a potent bactericidal agent with a well-defined mechanism of action against the bacterial ribosome. While primarily used against Gram-negative bacteria, it also demonstrates activity against certain Gram-positive pathogens. The mistranslation of membrane proteins induced by bekanamycin triggers a downstream envelope stress response, providing insights into the broader cellular effects of this antibiotic class. Standardized in vitro susceptibility testing, such as broth and agar dilution methods, are essential for determining its efficacy against specific clinical isolates. A thorough understanding of its mechanism, spectrum of activity, and potential resistance mechanisms is crucial for its effective application in research and clinical settings.

References

Bekanamycin Sulfate: A Technical Guide for Efficacy Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bekanamycin sulfate, an aminoglycoside antibiotic, demonstrates significant bactericidal activity against a range of Gram-negative bacteria. This document provides a comprehensive technical overview of bekanamycin sulfate, including its mechanism of action, spectrum of activity with available quantitative data, and key resistance mechanisms. Detailed experimental protocols for susceptibility testing and in vivo efficacy studies are provided to support research and development efforts. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its microbiological and pharmacological properties.

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction disrupts protein synthesis through multiple mechanisms:

-

Inhibition of Initiation Complex Formation: Bekanamycin interferes with the assembly of the ribosomal subunits and mRNA, preventing the initiation of protein synthesis.

-

mRNA Misreading: The binding of bekanamycin to the 16S rRNA within the 30S subunit induces conformational changes that lead to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[2]

-

Obstruction of Translocation: Bekanamycin hinders the movement of the ribosome along the mRNA strand, thereby halting protein elongation.

This multifaceted disruption of protein synthesis leads to the accumulation of aberrant proteins and ultimately results in bacterial cell death.

Figure 1: Mechanism of Action of Bekanamycin Sulfate.

Spectrum of Activity Against Gram-Negative Bacteria

Bekanamycin is potent against a variety of aerobic Gram-negative pathogens. While extensive contemporary surveillance data providing specific MIC50 and MIC90 values for bekanamycin are limited, historical data and studies on the closely related kanamycin provide a strong indication of its activity.

Quantitative Susceptibility Data

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for bekanamycin and the related aminoglycoside kanamycin against key Gram-negative bacteria. It is important to note that MIC values can vary significantly between strains and testing methodologies.

| Gram-Negative Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Kanamycin | ~16 | >64 | [3][4] |

| Escherichia coli | Kanamycin | ~4 | ~16 | [5] |

| Klebsiella pneumoniae | Kanamycin | ~8 | >64 | [1][6][7] |

| Enterobacter spp. | Kanamycin | ~4 | ~32 | [8][9] |

| Acinetobacter baumannii | Kanamycin | >64 | >64 | [10][11] |

Note: Data for kanamycin is provided as a surrogate due to the limited availability of comprehensive bekanamycin-specific MIC surveillance data.

Mechanisms of Resistance

Resistance to bekanamycin in Gram-negative bacteria can emerge through several mechanisms:

-

Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that chemically alter the drug, preventing its binding to the ribosome.

-

Ribosomal Alterations: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site of bekanamycin, reducing its affinity.

-

Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as modifications to porin channels, can decrease the uptake of the antibiotic. Additionally, bacteria may acquire efflux pumps that actively transport bekanamycin out of the cell.

Figure 2: Key Mechanisms of Bacterial Resistance to Bekanamycin.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of bekanamycin sulfate against a bacterial isolate.

Materials:

-

Bekanamycin sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bekanamycin Stock Solution: Prepare a stock solution of bekanamycin sulfate in sterile deionized water. Filter-sterilize the solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well (inoculum without antibiotic).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of bekanamycin sulfate that completely inhibits visible bacterial growth.

Figure 3: Experimental Workflow for Broth Microdilution MIC Assay.

In Vivo Efficacy: Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of bekanamycin sulfate in a localized infection.[12][13]

Materials:

-

Female ICR (CD-1) mice (6-8 weeks old)

-

Cyclophosphamide for inducing neutropenia

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Bekanamycin sulfate for injection

-

Sterile saline

-

Tissue homogenizer

Procedure:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

-

Infection: Anesthetize the mice and inject a standardized bacterial inoculum (e.g., 10⁶ CFU in 0.1 mL) into the thigh muscle.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer bekanamycin sulfate subcutaneously or intraperitoneally at various dose levels. A control group should receive the vehicle (e.g., sterile saline).

-

Endpoint: At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh.

-

Bacterial Load Determination: Homogenize the thigh tissue in sterile saline, perform serial dilutions of the homogenate, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of bekanamycin sulfate.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Limited specific pharmacokinetic data for bekanamycin is available. However, as an aminoglycoside, it is expected to exhibit poor oral absorption and be primarily eliminated renally.[14] Studies on the related compound kanamycin in rats and dogs can provide some insight. In rats, the elimination half-life of kanamycin is longer in younger animals.[15] In dogs, kanamycin is rapidly absorbed after intramuscular injection, with peak plasma concentrations occurring within 0.5 to 1.0 hours.[14]

Pharmacodynamics

The bactericidal activity of aminoglycosides like bekanamycin is concentration-dependent. The key pharmacodynamic indices that correlate with efficacy are the peak concentration to MIC ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC). Achieving a Cmax/MIC ratio of 8-10 is generally associated with optimal bactericidal activity and the prevention of resistance.[16]

Conclusion

Bekanamycin sulfate is a potent aminoglycoside antibiotic with a well-defined mechanism of action against Gram-negative bacteria. While quantitative data on its in vitro activity is not as extensive as for some other aminoglycosides, the available information, supported by data from the closely related kanamycin, confirms its efficacy against key pathogens. The primary challenges to its clinical utility are the emergence of resistance, primarily through enzymatic modification, and potential toxicities characteristic of the aminoglycoside class. The standardized protocols provided in this guide for in vitro and in vivo evaluation will aid in the further characterization of bekanamycin's efficacy and in the development of optimized dosing strategies to combat Gram-negative infections.

References

- 1. In vitro research of combination therapy for multidrug-resistant Klebsiella pneumoniae bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibiotic susceptibility and beta-lactamase production in clinical isolates of Enterobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility of clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. criver.com [criver.com]

- 14. Comparative pharmacokinetics of BB-K8 and kanamycin in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of kanamycin in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applying antimicrobial pharmacodynamics to resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Bekanamycin Sulfate as a Selection Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin sulfate, an aminoglycoside antibiotic, serves as a potent selection agent in molecular biology and genetic engineering.[1][2] A derivative of kanamycin A, bekanamycin, also known as Kanamycin B, is produced by the bacterium Streptomyces kanamyceticus.[1][3] Its utility lies in its ability to selectively eliminate prokaryotic and eukaryotic cells that do not harbor a specific resistance gene, thereby enabling the isolation and propagation of successfully transformed or transfected cells. This guide provides a comprehensive overview of bekanamycin sulfate, including its mechanism of action, resistance mechanisms, and detailed protocols for its application as a selection agent.

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible organisms.[2][4][5][6] The primary target of this antibiotic is the 30S ribosomal subunit.[3][4][5][6] The binding of bekanamycin to the 30S subunit interferes with the translation process in several ways:

-

Inhibition of the Initiation Complex: Bekanamycin obstructs the formation of the initiation complex, a crucial first step in protein synthesis.[4][5]

-

mRNA Misreading: The binding of the antibiotic to the decoding site on the ribosome causes misreading of the mRNA codons.[3][4][5][6] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[4][5][6]

-

Obstruction of Translocation: Bekanamycin also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which effectively halts protein elongation.[4][5]

This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in cell death.[4][5][6]

Mechanism of action of bekanamycin sulfate.

Mechanism of Resistance

Resistance to bekanamycin is primarily conferred by the expression of aminoglycoside phosphotransferases.[7][8][9] The most common resistance gene used in molecular biology is the neomycin phosphotransferase II (NPTII or neo) gene, often designated as kanR.[7][10] This enzyme inactivates bekanamycin by catalyzing the transfer of a phosphate group from ATP to the antibiotic molecule.[7][8] This modification prevents bekanamycin from binding to the 30S ribosomal subunit, thereby allowing protein synthesis to proceed normally.

Other mechanisms of resistance in bacteria include:

-

Enzymatic Modification: In addition to phosphorylation, bacteria can acquire genes encoding enzymes that acetylate or adenylate bekanamycin, rendering it inactive.[11]

-

Reduced Permeability: Alterations in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of the antibiotic into the cell.[4]

-

Ribosomal Alterations: Mutations in the 16S rRNA gene within the 30S ribosomal subunit can prevent bekanamycin from binding effectively.[11][12]

Mechanism of bekanamycin resistance via NPTII.

Data Presentation

The effective concentration of bekanamycin sulfate can vary depending on the organism, strain, plasmid copy number, and cell line.[10][13] It is crucial to empirically determine the optimal concentration for each experimental system.

Table 1: Recommended Concentrations for Bekanamycin Sulfate Stock and Working Solutions

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[13] |

| Working Concentration in Bacterial Agar/Broth | 30 - 50 µg/mL | The optimal concentration can vary. It is advisable to test a range (e.g., 10, 20, 50, 75, 100 µg/mL).[7][13] |

| Working Concentration in Yeast (S. cerevisiae) Agar | 50 - 300 µg/mL | Must be determined empirically for each strain.[14] |

| Working Concentration in Mammalian Cell Culture | 50 - 1000 µg/mL | Highly cell-line dependent. A kill curve analysis is essential to determine the minimum effective concentration.[15][16] |

Table 2: Stability of Bekanamycin Sulfate

| Condition | Stability | Notes |

| Aqueous Stock Solution at -20°C | Up to 12 months | Store in aliquots to avoid repeated freeze-thaw cycles.[15][17][18] |

| Aqueous Stock Solution at 2-8°C | Short-term storage | [15][19] |

| In Culture Media at 37°C | Approximately 5 days | [15][18] |

| In Agar Plates at 4°C | Up to 1 month | Store inverted and sealed to prevent contamination and drying.[17][20] |

Experimental Protocols

Protocol 1: Preparation of Bekanamycin Sulfate Stock Solution (50 mg/mL)

Materials:

-

Bekanamycin sulfate powder

-

Sterile deionized or distilled water

-

Sterile container (e.g., 50 mL conical tube)

-

Calibrated scale

-

0.22 µm sterile syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

In a sterile environment, weigh out 0.5 g of bekanamycin sulfate powder.

-

Transfer the powder to a sterile 50 mL conical tube.

-

Add 10 mL of sterile deionized water to the container.

-

Vortex or mix gently until the powder is completely dissolved.[21]

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile filter to the syringe and filter-sterilize the solution into a new sterile container.[13][15]

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[15][21]

-

Label the tubes with the name of the solution, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage.[15][17][22]

Workflow for preparing bekanamycin stock solution.

Protocol 2: Preparation of Bekanamycin Selection Plates (LB Agar, 50 µg/mL)

Materials:

-

Luria-Bertani (LB) agar components (Tryptone, Yeast Extract, NaCl, Agar)

-

Deionized water

-

Autoclave

-

50-55°C water bath

-

Bekanamycin sulfate stock solution (50 mg/mL)

-

Sterile petri dishes

Procedure:

-

Prepare 1 liter of LB agar medium according to your standard protocol (e.g., 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl, 15 g Agar in 1 L of deionized water).[13][20]

-

Cool the autoclaved medium in a 50-55°C water bath for at least 1 hour. The flask should be cool enough to touch comfortably.[17]

-

Add 1 mL of the 50 mg/mL bekanamycin stock solution to the 1 liter of cooled LB agar. This yields a final concentration of 50 µg/mL.[17]

-

Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.[13][17]

-

In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the agar into each 100 mm petri dish.[17][20]

-

Leave the plates to solidify at room temperature. For best results, allow them to dry for a few hours in the hood or overnight at room temperature.[17]

-

Store the plates in a sealed plastic bag at 4°C, inverted to prevent condensation from dripping onto the agar surface.[17]

Protocol 3: Determining Optimal Bekanamycin Concentration for Mammalian Cells (Kill Curve)

Materials:

-

Your mammalian cell line of interest

-

Complete cell culture medium

-

Multi-well plates (e.g., 24-well or 96-well)

-

Bekanamycin sulfate stock solution

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the cells in a multi-well plate at a low density (e.g., 20-25% confluency) and allow them to adhere overnight.[16]

-

The next day, prepare a series of dilutions of bekanamycin sulfate in complete culture medium. A broad range should be tested initially (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL).[15][16]

-

Include a "no antibiotic" control well to monitor normal cell growth and a "no cells" blank well for background measurements if using a viability assay.[15][21]

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of bekanamycin.

-

Incubate the cells and observe them daily for signs of cell death (e.g., rounding, detachment, lysis).[15]

-

Replace the selective medium every 2-3 days.[16]

-

The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within a reasonable timeframe (typically 7-14 days).[15][16]

Workflow for determining a kill curve.

Troubleshooting

Problem: Satellite colonies on bacterial selection plates.

-

Cause: The antibiotic may be degraded, or the concentration may be too low. In the case of ampicillin, satellite colonies are common due to the secretion of beta-lactamase, which degrades the antibiotic in the vicinity of the resistant colony. While less common with bekanamycin, localized depletion can occur with prolonged incubation.

-

Solution: Ensure the bekanamycin stock solution is properly stored and that the plates are fresh. Avoid prolonged incubation times (typically 16-20 hours at 37°C).[17] If necessary, increase the working concentration of bekanamycin.

Problem: No colonies after transformation/transfection.

-

Cause: This could be due to low transformation/transfection efficiency, a toxic expressed protein, or an excessively high concentration of bekanamycin.[15]

-

Solution: Verify the transformation/transfection efficiency with a positive control. Ensure the expressed protein is not toxic to the host cells. Perform a kill curve to determine the optimal, non-toxic concentration of bekanamycin for your specific cells.[15]

Problem: Growth of non-transformed/non-transfected cells.

-

Cause: The bekanamycin concentration is too low, or the antibiotic has degraded.[15] Some cell lines may also have a higher intrinsic resistance.[15]

-

Solution: Prepare fresh bekanamycin stock solution and selection media/plates.[19] Determine the minimal inhibitory concentration (MIC) for your specific bacterial strain or cell line to ensure the use of an effective selective pressure.[10]

Conclusion

Bekanamycin sulfate is a reliable and effective selection agent for a variety of molecular biology applications. Its well-characterized mechanism of action and resistance provides a robust basis for its use in selecting for successfully engineered cells. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively incorporate bekanamycin sulfate into their experimental workflows to achieve stringent and successful selection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kanamycin Sulfate – Cellseco [cellseco.com]

- 3. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]

- 6. What is Bekanamycin Sulfate used for? [synapse.patsnap.com]

- 7. goldbio.com [goldbio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Kanamycin A - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. usbio.net [usbio.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. static.igem.org [static.igem.org]

- 21. benchchem.com [benchchem.com]

- 22. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide to the Discovery and History of Bekanamycin Sulfate

Introduction

Bekanamycin sulfate, also known as Kanamycin B sulfate, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus.[1][2] It is a component of the kanamycin complex, a group of related antibiotics discovered during the "golden age" of antibiotic research.[3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, antibacterial spectrum, and key experimental methodologies related to bekanamycin sulfate, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of bekanamycin is intrinsically linked to the pioneering work of Japanese scientist Dr. Hamao Umezawa and his team at the National Institute of Health in Tokyo. In 1957, they reported the discovery of a new antibiotic, kanamycin, isolated from the culture broth of S. kanamyceticus.[3] This discovery was a significant milestone in the search for new treatments against bacterial infections, particularly those resistant to existing therapies.

The initial kanamycin isolate was found to be a complex of three related compounds: kanamycin A, B, and C. Kanamycin A was the major component, while kanamycin B (bekanamycin) and kanamycin C were present in smaller quantities.[3] Further research focused on separating and characterizing these components, leading to the identification of bekanamycin as a distinct chemical entity with potent antibacterial properties. While the initial focus was on the broader kanamycin complex, bekanamycin itself was later developed and marketed in several countries, including Japan and some in Europe, for the treatment of various bacterial infections.[4]

Below is a logical workflow illustrating the key phases in the discovery and development of an antibiotic like bekanamycin sulfate.

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[5] Like other aminoglycosides, its primary target is the bacterial 30S ribosomal subunit. The binding of bekanamycin to the A-site on the 16S rRNA of the 30S subunit interferes with the translation process in three main ways:

-

Inhibition of the Initiation Complex: It hinders the formation of the initiation complex, a crucial first step in protein synthesis.

-

mRNA Misreading: The binding of the antibiotic distorts the A-site, leading to the misreading of mRNA codons by incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.

-

Obstruction of Translocation: Bekanamycin also physically blocks the translocation of the ribosome along the mRNA strand, thereby halting protein elongation.

This multifaceted disruption of protein synthesis ultimately leads to bacterial cell death.

The following diagram illustrates the mechanism of action of bekanamycin sulfate at the bacterial ribosome.

Data Presentation

Antibacterial Spectrum

Bekanamycin sulfate demonstrates a broad spectrum of activity, primarily against aerobic Gram-negative bacteria. It also shows some activity against certain Gram-positive organisms.[6]

| Bacterial Group | Reported Activity | Examples of Susceptible Organisms |

| Gram-Negative Bacteria | Potent | Pseudomonas aeruginosa, Escherichia coli, Klebsiella species, Enterobacter aerogenes, Proteus species, Serratia marcescens, Acinetobacter species, Shigella species, Salmonella species, Haemophilus influenzae, Neisseria gonorrhoeae[6] |

| Gram-Positive Bacteria | Active | Staphylococcus aureus (including penicillinase-producing strains), Staphylococcus epidermidis[6] |

Note: Specific Minimum Inhibitory Concentration (MIC) values can vary significantly between strains.

Pharmacokinetic Properties (Kanamycin as a proxy)

Detailed pharmacokinetic data specifically for bekanamycin sulfate is limited in publicly available literature. However, data for kanamycin, the parent compound, provides a reasonable approximation.

| Parameter | Value (in humans) |

| Route of Administration | Intramuscular (IM) |

| Time to Peak Serum Concentration | Approximately 1 hour |

| Plasma Half-life | Approximately 2.3 hours |

| Volume of Distribution | ~23% of total body volume |

| Primary Route of Elimination | Glomerular filtration |

| Urinary Excretion (unchanged drug) | ~83% of the dose |

Experimental Protocols

Isolation and Purification of Bekanamycin Sulfate (General Protocol)

The isolation and purification of bekanamycin from S. kanamyceticus fermentation broth typically involves a multi-step process.

-

Fermentation: Culture S. kanamyceticus in a suitable nutrient medium under optimal conditions (temperature, pH, aeration) to maximize antibiotic production.

-

Mycelium Removal: Acidify the fermentation broth to pH 4.5-5.0 with sulfuric acid and filter to remove the mycelium.

-

Cation Exchange Chromatography: Pass the clarified broth through a column containing a cation exchange resin (e.g., Amberlite IRC-50). The basic aminoglycosides, including bekanamycin, will bind to the resin.

-

Elution: Elute the bound antibiotics from the resin using a suitable basic solution, such as dilute ammonium hydroxide or hydrochloric acid.

-

Concentration: Concentrate the eluate containing the kanamycin complex under reduced pressure.

-

Separation of Kanamycin Components: Further purify and separate the components of the kanamycin complex (A, B, and C) using additional chromatographic techniques, such as column chromatography with Dowex 1-X2 resin.

-

Sulfate Salt Formation and Crystallization: Convert the purified bekanamycin base to its sulfate salt by adding sulfuric acid. Crystallize the bekanamycin sulfate from an aqueous-organic solvent mixture (e.g., water-methanol or water-ethanol) to obtain a purified, stable product.[5]

-

Drying: Dry the crystalline bekanamycin sulfate under vacuum.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.

-

Preparation of Bekanamycin Sulfate Stock Solution: Prepare a sterile stock solution of bekanamycin sulfate in sterile, deionized water (e.g., 1.2 mg/mL).[5]

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the bekanamycin sulfate stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).[5]

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of bekanamycin sulfate at which there is no visible bacterial growth (turbidity).[5]

The following diagram illustrates the experimental workflow for MIC determination.

Preclinical Toxicology Studies (General Protocol Outline)

Preclinical toxicology studies are essential to assess the safety of a new drug candidate before human trials. For an aminoglycoside like bekanamycin sulfate, key studies would include:

-

Acute Toxicity Study:

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Animal Model: Typically rodents (e.g., mice or rats).

-

Methodology: Administer single, escalating doses of bekanamycin sulfate via the intended clinical route (e.g., intramuscular or intravenous). Observe the animals for a specified period (e.g., 14 days) for mortality, clinical signs of toxicity, and effects on body weight. Conduct a gross necropsy on all animals at the end of the study.

-

-

Repeated-Dose Toxicity Study:

-

Objective: To evaluate the toxicological effects of repeated administration over a specific duration (e.g., 28 or 90 days).

-

Animal Models: Two species, typically a rodent and a non-rodent (e.g., dog or non-human primate).

-

Methodology: Administer daily doses of bekanamycin sulfate at multiple dose levels. Monitor clinical signs, body weight, food consumption, and conduct regular hematology, clinical chemistry, and urinalysis. At the end of the treatment period, perform a full necropsy and histopathological examination of all major organs, with a particular focus on the kidneys and inner ear, given the known nephrotoxic and ototoxic potential of aminoglycosides.[7]

-

-

Safety Pharmacology Studies:

-

Objective: To assess the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).

-

-

Genotoxicity Studies:

-

Objective: To evaluate the potential for the drug to cause genetic damage using a battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays.

-

Conclusion

Bekanamycin sulfate, a key component of the kanamycin complex discovered by Hamao Umezawa, remains a significant member of the aminoglycoside class of antibiotics. Its history is a testament to the prolific era of antibiotic discovery. A thorough understanding of its mechanism of action, antibacterial spectrum, and the experimental protocols for its evaluation is crucial for its continued application in research and for the development of new antibacterial agents. This guide provides a foundational technical overview to support the work of scientists and drug development professionals in the ongoing battle against bacterial infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bekanamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. [Experimental study on renal tolerability of aminoglycosides butirosin and bekanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

bekanamycin sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, a prominent member of the aminoglycoside class of antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-negative and certain Gram-positive bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.

Chemical Structure and Properties

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is structurally characterized by three amino sugar rings linked by glycosidic bonds. The sulfate salt form enhances its stability and solubility for pharmaceutical applications.

Bekanamycin Sulfate's Mode of Action on Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin sulfate, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial component of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying bekanamycin's interaction with the ribosome, detailing its binding site, the consequential disruption of key translational processes, and the mechanisms by which bacteria develop resistance. Quantitative data on binding affinities, inhibitory concentrations, and antibacterial activity are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed protocols for key experimental assays used to investigate these interactions and includes visual representations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding of bekanamycin's mode of action.

Introduction

Bekanamycin, also known as kanamycin B, is a member of the kanamycin subgroup of 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotics.[1] Like other aminoglycosides, its primary intracellular target is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[2][3] Understanding the precise molecular interactions and the downstream consequences of this binding is critical for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. This guide synthesizes current knowledge on bekanamycin's mode of action at the ribosomal level.

Mechanism of Action

The bactericidal activity of bekanamycin sulfate stems from its high-affinity binding to the bacterial 30S ribosomal subunit.[2][3] This interaction disrupts protein synthesis through a multi-faceted mechanism, ultimately leading to the production of non-functional or toxic proteins and cell death.[4]

Binding to the 30S Ribosomal Subunit

Bekanamycin binds to the A site (aminoacyl-tRNA binding site) on the 16S rRNA of the 30S ribosomal subunit.[1][5] The binding pocket is located in a region of helix 44 (h44).[6] Key interactions involve hydrogen bonding between the amino and hydroxyl groups of bekanamycin and specific nucleotides of the 16S rRNA, including A1408, C1409, and G1491.[5] This binding stabilizes a conformation of the A site that is prone to errors in translation.

Disruption of Protein Synthesis

The binding of bekanamycin to the ribosomal A site leads to several critical disruptions in the translation process:

-

Inhibition of Initiation Complex Formation: Bekanamycin can interfere with the proper assembly of the 70S initiation complex, a crucial first step in protein synthesis.[2]

-

mRNA Misreading: A primary consequence of bekanamycin binding is the misreading of the mRNA codon.[4] The antibiotic induces a conformational change in the A site that reduces the accuracy of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4] This results in a proteome riddled with non-functional or toxic proteins.

-

Inhibition of Translocation: Bekanamycin also impedes the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[6] This obstruction of ribosomal movement further halts protein synthesis.

The following diagram illustrates the multifaceted mechanism of action of bekanamycin sulfate on the bacterial ribosome.

Quantitative Data

The following tables summarize key quantitative data related to the activity of bekanamycin and related aminoglycosides.

Table 1: Inhibitory Concentrations of Bekanamycin Sulfate

| Parameter | Organism/System | Value | Reference |

| IC50 | NIH3T3 cells | 139.6 µM | [5] |

| IC50 | HEK293 cells | No data available |

Table 2: Binding Affinity of Bekanamycin and Related Aminoglycosides to Ribosomal RNA Constructs

| Aminoglycoside | RNA Construct | Dissociation Constant (Kd) | Reference |

| Bekanamycin | 16S rRNA A-site | ~5-10 µM (estimated from graph) | [6] |

| Tobramycin | 16S rRNA A-site | ~5-10 µM (estimated from graph) | [6] |

| Paromomycin | 16S rRNA A-site | < 0.5 µM | [6] |

| Lividomycin | 16S rRNA A-site | < 0.5 µM | [6] |

| Neomycin B | E. coli H69 | 0.3 ± 0.1 µM | [7] |

| Tobramycin | E. coli H69 | 0.2 ± 0.2 µM | [7] |

| Paromomycin | E. coli H69 | 5.4 ± 1.1 µM | [7] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Kanamycin A against Various Bacterial Strains

Note: Bekanamycin is Kanamycin B. Data for Kanamycin A is provided as a close structural analog.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (VISA) | >64 | [8] |

| Enterococcus faecalis (Van A) | >64 | [8] |

| Escherichia coli 25922 ATCC | 4 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of bekanamycin sulfate with bacterial ribosomes.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Materials:

-

Bekanamycin sulfate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Bekanamycin Sulfate Stock Solution: Prepare a stock solution of bekanamycin sulfate in sterile distilled water at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plate: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the bekanamycin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range of bekanamycin sulfate (e.g., 320 µg/mL to 0.625 µg/mL). The eleventh well serves as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not add bacteria to well 12.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of bekanamycin sulfate that completely inhibits visible growth (turbidity) of the organism.

The following diagram outlines the workflow for the broth microdilution MIC assay.

Ribosome Binding Assay by Nitrocellulose Filter Binding

This protocol is a generalized method for assessing the binding of radiolabeled bekanamycin to ribosomes.

Materials:

-

3H- or 14C-labeled bekanamycin sulfate

-

Purified 70S ribosomes or 30S ribosomal subunits

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 10 mM Mg(OAc)2, 6 mM β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 0.1-1 µM) and varying concentrations of radiolabeled bekanamycin in binding buffer. Include a control with no ribosomes to determine non-specific binding to the filter.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration: Pre-wet the nitrocellulose filters with cold binding buffer. Quickly filter each reaction mixture through a filter under vacuum. Ribosomes and bound bekanamycin will be retained on the filter, while unbound bekanamycin will pass through.

-

Washing: Wash each filter with three aliquots of cold binding buffer to remove any remaining unbound radiolabeled bekanamycin.

-

Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (counts from the no-ribosome control) from the total binding to obtain specific binding. Plot specific binding as a function of the bekanamycin concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of bekanamycin on protein synthesis using a cell-free transcription-translation system.

Materials:

-

Commercial in vitro transcription-translation kit (e.g., PURExpress®)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Bekanamycin sulfate

-

Radiolabeled amino acid (e.g., 35S-methionine) or substrate for the reporter protein

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Luminometer or fluorometer for reporter protein detection

Procedure:

-

Reaction Setup: Set up the in vitro transcription-translation reactions according to the manufacturer's protocol. Add varying concentrations of bekanamycin sulfate to the reactions. Include a no-bekanamycin control.

-

Incubation: Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Detection of Protein Synthesis:

-

Radiolabeling: Stop the reactions by adding an equal volume of 10% TCA. Heat the samples to precipitate the proteins. Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Protein: Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase) and measure the resulting signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each bekanamycin concentration relative to the no-bekanamycin control. Plot the percentage of inhibition versus the bekanamycin concentration and determine the IC50 value.

Toeprinting Assay for Inhibition of Translocation

This assay maps the position of the ribosome on an mRNA template and can be used to assess the inhibition of translocation by bekanamycin.[6][11]

Materials:

-

Purified 70S ribosomes

-

Specific mRNA template

-

Initiator tRNA (tRNAfMet)

-

Elongation factors (EF-G) and GTP

-

Reverse transcriptase

-

Radiolabeled DNA primer complementary to a sequence downstream of the start codon

-

dNTPs

-

Bekanamycin sulfate

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-